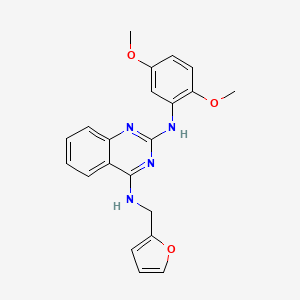
N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine is a member of quinazolines.
Applications De Recherche Scientifique
Antileishmanial Activity
N2,N4-Disubstituted quinazoline-2,4-diamines, including compounds similar to N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine, have been synthesized and tested against Leishmania donovani and L. amazonensis, showing significant antileishmanial activity. These compounds, due to their efficacy, ease of synthesis, and favorable physicochemical properties, are considered promising for the development of antileishmanial agents (Van Horn et al., 2014).
Antimalarial Activity
Quinazolines like the one have been researched for their antimalarial properties. Approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines have been synthesized and evaluated for their antimalarial activity, leading to the identification of potent antimalarial drug leads (Mizukawa et al., 2021).
Antibacterial and Antibiofilm Activities
Studies have shown that N2,N4-disubstituted quinazoline-2,4-diamines exhibit strong antibacterial and antibiofilm activities against multidrug-resistant pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). These compounds have low toxicity towards human cells and demonstrate efficacy in vivo, making them potential candidates for antibacterial agents (Fleeman et al., 2017).
Alzheimer's Disease Treatment
Quinazoline derivatives have been studied as multi-targeting agents aimed at treating Alzheimer's disease. These compounds have shown the ability to inhibit Aβ aggregation and possess dual cholinesterase inhibition, indicating their potential as treatment options for Alzheimer's disease (Mohamed et al., 2017).
Synthesis and Structural Studies
Research has been conducted on the synthesis of various quinazoline derivatives, including studies on their structural properties and synthesis methods, which are crucial for understanding their biological activities and optimizing their pharmaceutical potential (Phillips & Castle, 1980).
Optoelectronic Applications
Quinazolines, including derivatives similar to the compound , have also been explored for their applications in optoelectronics. They have been used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting their versatility beyond medicinal applications (Lipunova et al., 2018).
Propriétés
Nom du produit |
N2-(2,5-dimethoxyphenyl)-N4-(2-furanylmethyl)quinazoline-2,4-diamine |
|---|---|
Formule moléculaire |
C21H20N4O3 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
2-N-(2,5-dimethoxyphenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C21H20N4O3/c1-26-14-9-10-19(27-2)18(12-14)24-21-23-17-8-4-3-7-16(17)20(25-21)22-13-15-6-5-11-28-15/h3-12H,13H2,1-2H3,(H2,22,23,24,25) |
Clé InChI |
QSPBFFYAMKWNTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



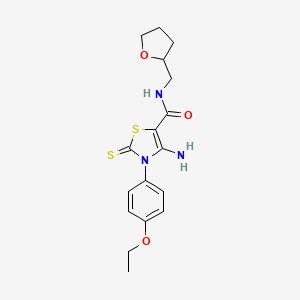
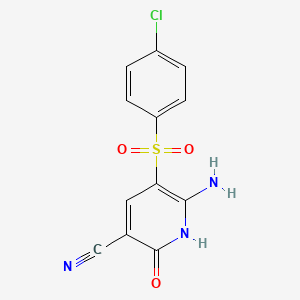
![1-[(6,6-dimethyl-4-bicyclo[3.1.1]hept-3-enyl)methoxy]-3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-propanol](/img/structure/B1224855.png)
![3-[[1-Oxo-2-[(4,6,9-trimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]ethyl]amino]benzoic acid](/img/structure/B1224857.png)
![2-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B1224860.png)
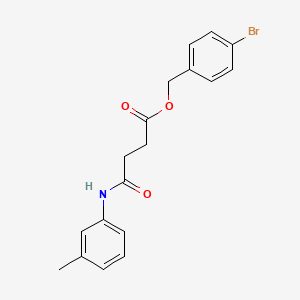
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B1224862.png)
![N-[(3Z)-3-[2-(benzylamino)-1-cyano-2-oxoethylidene]isoindol-1-yl]furan-2-carboxamide](/img/structure/B1224865.png)
![2-[(5-amino-7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B1224868.png)
![3-[(4-Chlorophenyl)-oxomethyl]-2-phenyl-7-indolizinecarboxylic acid](/img/structure/B1224871.png)
![4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B1224873.png)
![2-[(3,4,8-Trimethyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid prop-2-enyl ester](/img/structure/B1224874.png)
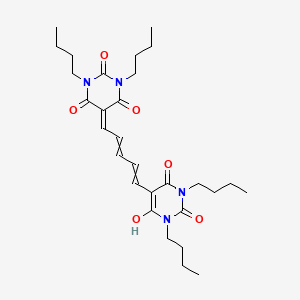
![N-(3-chlorophenyl)-2-[[2-(4-chlorophenyl)-6-oxo-1H-1,3,5-triazin-4-yl]thio]acetamide](/img/structure/B1224879.png)